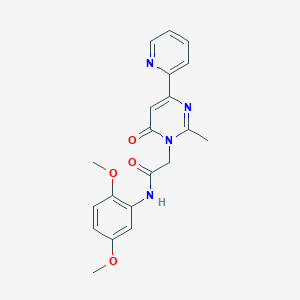

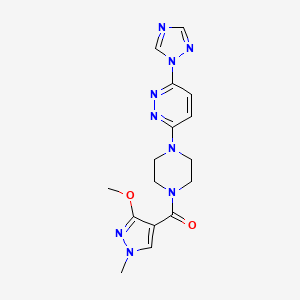

![molecular formula C21H15N3O5 B2428861 4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide CAS No. 851411-55-7](/img/structure/B2428861.png)

4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide” belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 5H-chromeno[4,3-b]pyridin-5-one derivatives, have been synthesized using methods like the Hantzsch reaction . This involves the assembly of a pyranopyridine fragment to produce diones, which upon treatment with binucleophiles undergo chemoselective γ-pyrone ring opening with the concomitant recyclization to give five-membered cycles .Molecular Structure Analysis

The molecular structure of this compound would likely include a chromeno[4,3-b]pyridin-5-one system, which is a fused ring system incorporating a pyridine ring and a chromene ring . The presence of the nitro group (-NO2) and the benzamide group would also significantly influence the compound’s properties.Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the nitro group is a strong electron-withdrawing group and could potentially undergo reduction reactions. The benzamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Aplicaciones Científicas De Investigación

Anti-HIV Activity: Heterocycles based on the 1,2,3-triazole scaffold have demonstrated anti-HIV properties . Researchers could explore this compound’s potential as an anti-HIV agent.

Antitubercular and Antibacterial Properties: Other heterocycles with similar structures have shown efficacy against tuberculosis and bacterial infections . Investigating the antibacterial activity of this compound could be valuable.

Anticancer Potential: Certain 1,2,3-triazole-containing compounds exhibit anticancer effects . Researchers might explore whether this compound has similar properties.

Synthetic Chemistry and Click Reactions

1,2,3-Triazoles are versatile building blocks in synthetic chemistry. Here’s how this compound fits in:

Click Chemistry: 1,2,3-Triazoles are synthesized efficiently through click chemistry. Their metabolic and thermal stability, along with high yields, make them attractive for drug development .

Diverse Applications: 1,2,3-Triazoles find use in various applications, including bioconjugation, polymer chemistry, and material science . Researchers could explore novel applications for this compound.

Structural Characterization

The compound’s crystal structure was determined by NMR spectroscopy and single-crystal X-ray diffraction . Understanding its 3D arrangement informs further studies.

Propiedades

IUPAC Name |

4-methyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O5/c1-11-7-8-13(10-15(11)24(27)28)20(25)23-17-9-12(2)18-19(22-17)14-5-3-4-6-16(14)29-21(18)26/h3-10H,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXOZEYHODNPJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate](/img/no-structure.png)

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2428786.png)

![3-Amino-7-oxa-1-thiaspiro[3.5]nonane 1,1-dioxide hydrochloride](/img/structure/B2428787.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2428791.png)

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428796.png)

![N-(4-methylphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2428798.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)